molecular formula C13H12N2O B1585174 2,2'-Diaminobenzophenone CAS No. 606-10-0

2,2'-Diaminobenzophenone

Cat. No.: B1585174
CAS No.: 606-10-0
M. Wt: 212.25 g/mol
InChI Key: GSEZYWGNEACOIW-UHFFFAOYSA-N
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Description

2,2’-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a colorless crystalline solid with a distinct benzene aroma. This compound is used as an intermediate in the synthesis of organic dyes, photosensitizers, and high-performance polymers. It also finds applications in the preparation of optoelectronic devices, optical glass, and polymer printed circuit boards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Diaminobenzophenone typically involves the oxidation of aniline. The process begins with the reaction of aniline with hydrochloric acid to form aniline hydrochloride. Subsequently, a hydrogen peroxide solution is added to facilitate the oxidation reaction, resulting in the formation of 2,2’-Diaminobenzophenone .

Industrial Production Methods

In an industrial setting, the synthesis of 2,2’-Diaminobenzophenone can be achieved through various methods, including the reduction of bis(2-nitrophenyl)methanone using hydrogen and palladium on activated charcoal in dichloromethane under high pressure .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diaminobenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions to form various substituted benzophenone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and palladium on activated charcoal are used as reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzophenone derivatives, which can be further utilized in the synthesis of dyes, photosensitizers, and polymers .

Scientific Research Applications

2,2’-Diaminobenzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Diaminobenzophenone involves its ability to participate in various chemical reactions due to the presence of amino groups. These amino groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzophenone: This compound has a similar structure but with only one amino group.

    4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions instead of the 2 and 2’ positions.

    3,4-Diaminobenzophenone: This compound has amino groups at the 3 and 4 positions.

Uniqueness

2,2’-Diaminobenzophenone is unique due to the specific positioning of its amino groups at the 2 and 2’ positions. This unique structure allows it to participate in specific chemical reactions that are not possible with other similar compounds .

Properties

IUPAC Name

bis(2-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEZYWGNEACOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209400
Record name Methanone, bis(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-10-0
Record name Methanone, bis(2-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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